Difluorodi(propan-2-yl)silane
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Overview
Description
Difluorodi(propan-2-yl)silane is a chemical compound with the molecular formula C6H14F2Si It is a member of the organosilicon family, characterized by the presence of silicon atoms bonded to organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Difluorodi(propan-2-yl)silane can be synthesized through several methods. One common approach involves the reaction of dichlorosilane with fluorinating agents such as antimony trifluoride. The reaction typically occurs under controlled conditions to ensure the selective replacement of chlorine atoms with fluorine atoms.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where dichlorosilane is treated with fluorinating agents. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity. The resulting product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Difluorodi(propan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert this compound to other organosilicon compounds.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide or bromine.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various organosilicon compounds.
Substitution: Halogenated silanes with different halogen atoms.
Scientific Research Applications
Difluorodi(propan-2-yl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential use in biomaterials and drug delivery systems.
Medicine: Research is ongoing to explore its use in medical imaging and diagnostic tools.
Industry: It is utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of difluorodi(propan-2-yl)silane involves its interaction with various molecular targets. The silicon-fluorine bonds in the compound are highly reactive, allowing it to participate in a range of chemical reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, making it a versatile reagent in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Difluorosilane: A simpler compound with the formula SiH2F2.
Trifluorosilane: Contains three fluorine atoms bonded to silicon.
Tetramethylsilane: A non-fluorinated organosilicon compound.
Uniqueness
Difluorodi(propan-2-yl)silane is unique due to its specific combination of fluorine and propan-2-yl groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
difluoro-di(propan-2-yl)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14F2Si/c1-5(2)9(7,8)6(3)4/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSNHNTYLRCCGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14F2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90505291 |
Source
|
Record name | Difluorodi(propan-2-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90505291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
426-05-1 |
Source
|
Record name | Difluorodi(propan-2-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90505291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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